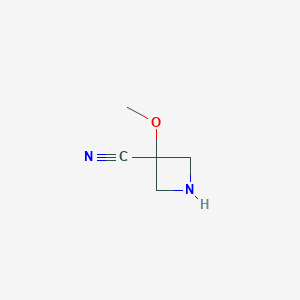

3-Methoxyazetidine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-8-5(2-6)3-7-4-5/h7H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJESPLCFVLWTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CNC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methoxyazetidine-3-carbonitrile: Technical Profile & Synthetic Utility

The following technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 3-Methoxyazetidine-3-carbonitrile , a specialized heterocyclic building block.

Executive Summary

3-Methoxyazetidine-3-carbonitrile is a geminally disubstituted azetidine derivative characterized by the presence of both a methoxy (-OMe) and a nitrile (-CN) group at the C3 position.[1] This "gem-disubstituted" motif is highly valued in modern drug discovery for its ability to introduce conformational rigidity, lower lipophilicity (LogD), and block metabolic hot spots without significantly increasing molecular weight.

This guide outlines the physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this scaffold in lead optimization.

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature & Identifiers[1][5]

-

Common Synonyms: 3-Cyano-3-methoxyazetidine; 3-Methoxy-3-azetidinecarbonitrile.

-

Related CAS Numbers:

-

Free Amine (Theoretical/In-situ): Not widely listed.

-

Hydrochloride Salt: Often custom-synthesized.

-

N-Boc Derivative (Precursor):1-Boc-3-methoxyazetidine-3-carbonitrile (Key commercial intermediate).

-

Reduced Derivative: 3-Methoxyazetidine-3-methanamine (CAS: 2227206-17-7).

-

Structural Geometry

The azetidine ring is a strained four-membered heterocycle (strain energy ~26 kcal/mol). The introduction of two electron-withdrawing groups (EWG) at C3—the nitrile and the methoxy—creates a unique electronic environment:

-

Pucker Angle: The ring typically adopts a puckered conformation to minimize torsional strain, though the gem-substitution flattens this slightly compared to unsubstituted azetidine.

-

Dipole Moment: The vectors of the nitrile and methoxy groups create a significant local dipole, enhancing solubility in polar media compared to 3,3-dimethylazetidine.

Physicochemical Properties (Predicted)

| Property | Value (Est.) | Significance in Drug Design |

| Molecular Weight | 112.13 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |

| ClogP | -0.8 to -0.3 | Highly polar; reduces lipophilicity of lead compounds. |

| TPSA | ~33 Ų | Good membrane permeability balance. |

| pKa (Conjugate Acid) | ~8.5 - 9.0 | Basic secondary amine; forms stable salts (HCl, TFA). |

| H-Bond Donors | 1 (NH) | Available for interaction or further functionalization. |

| H-Bond Acceptors | 3 (N, O, CN) | Rich interaction profile for protein binding pockets. |

Synthetic Methodologies

The synthesis of 3-Methoxyazetidine-3-carbonitrile typically proceeds through the functionalization of 1-Boc-azetidin-3-one . Direct functionalization of the free amine is avoided due to polymerization risks associated with the strained ring.

Primary Route: The "One-Pot" Modified Strecker

This protocol utilizes a Lewis acid-catalyzed addition of trimethylsilyl cyanide (TMSCN) in the presence of methanol to install both the nitrile and methoxy groups simultaneously.

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway from commercial ketone precursor to the target salt.

Detailed Protocol

-

Reagents:

-

1-Boc-azetidin-3-one (1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 – 1.5 eq)

-

Methanol (anhydrous) (Solvent/Reagent)[3]

-

Catalyst: Lithium Perchlorate (LiClO₄) or Zinc Iodide (ZnI₂) (0.1 eq)

-

-

Procedure:

-

Dissolve 1-Boc-azetidin-3-one in anhydrous methanol under N₂ atmosphere.

-

Add the catalyst (LiClO₄) and stir for 10 minutes.

-

Add TMSCN dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 12–24 hours. Mechanism: The ketone forms a hemiketal intermediate which is trapped by the cyanide, or the TMS-cyanohydrin forms and undergoes O-methylation via methanolysis.

-

Quench: Pour into saturated NaHCO₃ and extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc) yields the N-Boc protected intermediate.

-

-

Deprotection:

-

Treat the intermediate with 4M HCl in Dioxane at 0°C for 2 hours.

-

Concentrate in vacuo to afford 3-Methoxyazetidine-3-carbonitrile hydrochloride as a white, hygroscopic solid.

-

Alternative Route: O-Alkylation of Cyanohydrin

If the one-pot method yields low conversion, a stepwise approach is used:

-

Cyanohydrin Formation: Ketone + TMSCN

3-cyano-3-trimethylsilyloxy-azetidine. -

Alkylation: Treatment with strong base (NaH) and Methyl Iodide (MeI). Note: This step is difficult due to steric crowding and potential retro-cyanohydrin reversion.

Medicinal Chemistry Applications

Metabolic Stability (Blocking the "Soft Spot")

The C3 position of azetidine is a common site for oxidative metabolism (hydroxylation).

-

Mechanism: Replacing a hydrogen or simple alkyl group with the gem-methoxy/cyano pair eliminates the abstractable proton at C3.

-

Result: Significantly increased half-life (

) in liver microsome stability assays.

Lipophilicity Modulation

-

The Nitrile group is electron-withdrawing and polar (dipole ~3.9 D).

-

The Methoxy group adds polarity via oxygen.

-

Effect: This combination lowers LogD compared to a gem-dimethyl or spiro-cyclopropyl analog, improving solubility and reducing non-specific binding.

Bioisosterism

This scaffold is often used as a bioisostere for:

-

Carbonyl groups: The gem-disubstitution mimics the geometry of a carbonyl sp² center.

-

Gem-difluoro groups: The electronic pull is similar to a CF₂ group but with different H-bond accepting properties.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed (Category 4).[4]

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[4]

-

Respiratory: May cause respiratory irritation (STOT SE 3).[4]

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which may hydrolyze the nitrile).

References

-

PubChem Compound Summary . 3-Methoxyazetidine. National Center for Biotechnology Information. (Accessed 2026). Link

-

ChemicalBook Product Database . 3-Methoxyazetidine hydrochloride Properties and Suppliers. (Accessed 2026). Link

-

Organic Syntheses . Preparation of Trimethylsilyl Cyanide and Application in Strecker Synthesis. Org. Synth. 1988, 66, 14. Link

-

CymitQuimica Catalog . 3-Methoxyazetidine-3-methanamine (Reduced Derivative Reference). (Accessed 2026). Link

-

Sigma-Aldrich . 3-Methylazetidine-3-carbonitrile hydrochloride (Structural Analog Reference). Link

Sources

3,3-disubstituted azetidine building blocks for medicinal chemistry

Title: Engineering the Future of Small Molecules: A Technical Guide to 3,3-Disubstituted Azetidines in Medicinal Chemistry

Executive Summary

In the relentless pursuit of optimizing pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly turning to highly strained, saturated heterocycles. Among these, the azetidine scaffold has emerged as a privileged structural motif. Specifically, 3,3-disubstituted azetidines offer a unique combination of low molecular weight, high fraction of sp³ carbons (

This technical whitepaper explores the causality behind the physicochemical advantages of 3,3-disubstituted azetidines, details modern catalytic methodologies for their synthesis, and provides self-validating experimental protocols designed for immediate integration into drug discovery workflows.

The Physicochemical Rationale: Why 3,3-Disubstitution?

The transition from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich architectures is a proven strategy to improve clinical success rates. The 3,3-disubstituted azetidine acts as a premier bioisostere for several problematic moieties, including gem-dimethyl groups, piperidines, and morpholines[2].

Overcoming Metabolic Soft Spots

Unsubstituted or monosubstituted azetidines often suffer from oxidative liability at the 3-position, where cytochrome P450 (CYP) enzymes can readily hydroxylate the ring, leading to rapid clearance or ring-opening degradation. By introducing a quaternary center at the 3-position (3,3-disubstitution), this metabolic soft spot is sterically and electronically blocked, drastically increasing the half-life (

Lipophilicity (LogP) and Aqueous Solubility

Compared to larger saturated rings (like piperidine) or lipophilic gem-dimethyl groups, the azetidine ring possesses a lower lipophilicity penalty. The ring strain and the basicity of the nitrogen atom enhance aqueous solubility while maintaining sufficient membrane permeability. This balance is critical for orally bioavailable drug candidates[1][2].

Table 1: Comparative Physicochemical Impact of Bioisosteric Replacement

| Structural Motif | Relative LogP Shift | Metabolic Stability | Exit Vector Geometry | |

| gem-Dimethyl | Low | +0.5 to +1.0 | High | ~109° (Tetrahedral) |

| Piperidine | High | 0.0 to +0.5 | Moderate | Variable (Chair conformation) |

| 3,3-Disubstituted Azetidine | High | -0.5 to -1.2 | High (Blocked C3) | ~110° (Rigidified) |

Modern Synthetic Methodologies

Historically, the synthesis of 3,3-disubstituted azetidines was plagued by high step counts, harsh conditions, and poor functional group tolerance[4][5]. Traditional cyclization of 1,3-dihalides with primary amines often resulted in low yields due to competing elimination pathways.

The Azetidinylation Strategy via Carbocation Intermediates

Recent breakthroughs have shifted the paradigm toward "azetidinylation reagents." This modular approach utilizes tertiary azetidin-3-ols as electrophilic building blocks. Under mild Lewis acid catalysis, the benzylic/tertiary alcohol is activated to form a transient azetidine carbocation, which is subsequently trapped by various nucleophiles (thiols, arenes, phenols)[6][7].

Mechanistic Causality: The choice of the nitrogen protecting group is not arbitrary. An electron-withdrawing group, specifically N-Cbz (carboxybenzyl), is strictly required[6][7]. The N-Cbz group prevents the nitrogen lone pair from participating in unwanted intramolecular ring-opening pathways (which would relieve ring strain) and modulates the stability of the adjacent carbocation, allowing for controlled intermolecular nucleophilic attack.

Catalytic workflow for the modular synthesis of 3,3-disubstituted azetidines via carbocations.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical quality control (QC) checkpoints.

Protocol A: Iron-Catalyzed Synthesis of 3-Aryl-3-Sulfanyl Azetidines

This protocol details the synthesis of benzyl 3-((4-methoxybenzyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate via thiol alkylation[7].

Reagents & Materials:

-

Benzyl 3-hydroxy-3-(4-methoxyphenyl)azetidine-1-carboxylate (0.50 mmol)

-

4-Methoxy-

-toluenethiol (1.00 mmol, 2.0 equiv) -

Anhydrous Iron(III) chloride (

) (0.0375 mmol, 7.5 mol%) -

Anhydrous Toluene (1.0 mL)

Step-by-Step Procedure:

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add the azetidinol starting material (156 mg, 0.50 mmol) and anhydrous

(6.1 mg, 0.0375 mmol). -

Reagent Addition: Add anhydrous toluene (1.0 mL) followed by 4-methoxy-

-toluenethiol (154 mg, 1.00 mmol). Purge the vial with nitrogen gas and seal. -

Reaction: Stir the mixture at 40 °C for 15 hours.

-

QC Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (

) and the appearance of the thioether product mass validates the carbocation trapping.

-

-

Quenching: Cool to room temperature and quench the reaction with saturated aqueous

(10 mL).-

Causality: The mildly basic quench neutralizes the Lewis acid and prevents any acid-catalyzed degradation of the newly formed thioether during workup[6].

-

-

Extraction & Purification: Extract the aqueous layer with

(3 × 10 mL). Combine the organic extracts, dry over anhydrous

Protocol B: In Vitro Liver Microsomal Stability Assay

To validate the metabolic stability gained by 3,3-disubstitution, a standardized liver microsomal assay is required[3].

Step-by-Step Procedure:

-

Incubation Mix: Prepare a 1 µM solution of the azetidine test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

-

Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

-

Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Causality: Cold acetonitrile instantly precipitates the microsomal proteins and halts CYP450 enzymatic activity, ensuring accurate time-point snapshots.

-

-

Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Data Processing: Plot the natural log of the percentage of remaining compound versus time to calculate the elimination rate constant (

), half-life (

Standardized workflow for in vitro liver microsomal stability assessment.

Table 2: Comparative Metabolic Stability Data

Data illustrates the superior metabolic profile of sterically blocked azetidines compared to high and moderate clearance standards[3].

| Compound | Half-Life ( | Intrinsic Clearance ( | Clearance Classification |

| Verapamil (Control) | 8.0 | 86.6 | High |

| Dextromethorphan (Control) | 25.0 | 27.7 | Moderate |

| 2-(4-Ethylphenyl)azetidine | 45.0 | 15.4 | Low / Stable |

Conclusion

The integration of 3,3-disubstituted azetidines into medicinal chemistry pipelines represents a highly rational approach to optimizing drug-like properties. By leveraging modern azetidinylation reagents and mild Lewis acid catalysis, chemists can bypass the historical synthetic bottlenecks associated with these strained rings. The resulting molecules benefit from rigidified exit vectors, lowered lipophilicity, and robust protection against oxidative metabolism, making them indispensable building blocks for next-generation therapeutics.

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate.[Link]

-

Azetidine synthesis. Organic Chemistry Portal.[Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications.[Link]

-

Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.[Link]

-

Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. SciSpace.[Link]

-

Examples of azetidine-based bioisosters. ResearchGate.[Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry (RSC Publishing).[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]

Harnessing the Azetidine Core: A Technical Guide to Bioisosterism of gem-Dimethyl Groups

Abstract

In the landscape of modern medicinal chemistry, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is relentless. Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of this endeavor. This technical guide provides an in-depth exploration of the 3,3-disubstituted azetidine core as a bioisosteric replacement for the ubiquitous gem-dimethyl group. We will delve into the strategic rationale, conformational analysis, and synthetic methodologies, while also presenting comparative physicochemical data and relevant case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this strained heterocycle to overcome common drug design challenges.

The Rationale for Bioisosteric Replacement of the gem-Dimethyl Group

The gem-dimethyl group is a common motif in bioactive molecules, often incorporated to introduce steric bulk, block metabolic oxidation at a vulnerable position, or to favor a specific conformation of a flexible chain (the Thorpe-Ingold effect). However, its lipophilic nature can contribute to poor aqueous solubility and high metabolic clearance. The 3,3-disubstituted azetidine ring has emerged as a compelling bioisostere for the gem-dimethyl group, offering a unique combination of properties to address these liabilities.[1][2]

The primary advantages of this bioisosteric replacement include:

-

Improved Physicochemical Properties: The introduction of a nitrogen atom within the four-membered ring significantly increases the polarity and can lead to improved aqueous solubility and reduced lipophilicity compared to the hydrocarbon nature of the gem-dimethyl group.[1][3][4]

-

Enhanced Metabolic Stability: The strained azetidine ring can exhibit greater stability towards oxidative metabolism compared to the more flexible and lipophilic gem-dimethyl group.[1][4][5]

-

Conformational Rigidity: The puckered, four-membered ring of azetidine imposes a greater degree of conformational constraint on the substituents at the C3 position compared to the freely rotating methyl groups of a quaternary center.[3][4][6] This can lead to a more favorable pre-organization of the molecule for binding to its biological target.

-

Introduction of a Vector for Further Functionalization: The nitrogen atom of the azetidine ring provides a convenient handle for the introduction of additional functional groups, allowing for further optimization of the molecule's properties.[7]

Conformational Analysis and Structural Comparison

The spatial arrangement of substituents is a critical determinant of biological activity. The azetidine core, while mimicking the tetrahedral geometry of a quaternary carbon, imposes distinct conformational constraints.

| Parameter | gem-Dimethyl Group | 3,3-Disubstituted Azetidine | Rationale for Impact |

| C-C-C Bond Angle | ~109.5° | ~88-90° (internal) | The high ring strain of the four-membered ring forces a deviation from the ideal tetrahedral geometry.[3][4] |

| Substituent Conformation | Free rotation | Restricted rotation | The puckered nature of the azetidine ring limits the conformational freedom of the C3 substituents. |

| Polarity | Non-polar | Polar | The presence of the nitrogen atom introduces a dipole moment. |

This inherent rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein.

Caption: Bioisosteric replacement of a gem-dimethyl group with an azetidine core.

Synthetic Strategies for 3,3-Disubstituted Azetidines

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. Fortunately, recent advancements in synthetic chemistry have provided several reliable routes to 3,3-disubstituted azetidines.

Overview of Synthetic Approaches

Several strategies have been developed for the synthesis of 3,3-disubstituted azetidines, including:

-

Ring expansion of aziridines. [8]

-

[2+2] cycloaddition between imines and alkenes. [8]

-

Intramolecular cyclization of alkylamines. [8]

-

Direct functionalization of existing azetidine rings. [8]

The direct modification of pre-formed azetidine scaffolds has proven to be a particularly powerful and modular approach.[8][9]

Experimental Protocol: Modular Synthesis via Azetidinylation Reagents

A recently developed and highly versatile method involves the use of azetidinyl trichloroacetimidates (ATAs) as electrophilic azetidinylation reagents. This protocol, adapted from the work of Wang et al., allows for the modular synthesis of a wide range of 3,3-disubstituted azetidines under mild conditions.[8]

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: To a flame-dried round-bottom flask containing a magnetic stir bar, add scandium(III) triflate (Sc(OTf)₃, 9.8 mg, 10 mol%) and activated 4Å molecular sieves (100 mg).

-

Addition of Reactants: Under an argon atmosphere, add a solution of the azetidine trichloroacetimidate ester (1, 0.20 mmol) in dry dichloromethane (CH₂Cl₂, 1.5 mL).

-

Initiation of Reaction: Add the desired nucleophile (2, 0.30 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at 35 °C and monitor the consumption of the starting material (azetidine 1) by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography to afford the desired 3,3-disubstituted azetidine product.

Caption: Experimental workflow for the modular synthesis of 3,3-disubstituted azetidines.

Impact on Physicochemical Properties: A Comparative Analysis

The true value of a bioisosteric replacement is quantified by the resulting improvements in a molecule's drug-like properties. The substitution of a gem-dimethyl group with an azetidine core consistently demonstrates favorable shifts in key physicochemical parameters.

| Property | gem-Dimethyl Analog | Azetidine Analog | General Trend and Rationale |

| Aqueous Solubility | Lower | Higher | The introduction of the polar nitrogen atom, which can act as a hydrogen bond acceptor, generally enhances aqueous solubility.[1][10] |

| Lipophilicity (cLogP) | Higher | Lower | The replacement of two methyl groups with the more polar azetidine ring reduces the overall lipophilicity of the molecule.[1][3] |

| Metabolic Stability (in vitro) | Often lower | Often higher | Azetidine-containing compounds can exhibit increased resistance to oxidative metabolism by cytochrome P450 enzymes.[1][4][11] |

| Basicity (pKa) | N/A | ~8-9 | The azetidine nitrogen introduces a basic center, which can be modulated by the substituent on the nitrogen. |

These improvements can lead to enhanced bioavailability and a more favorable pharmacokinetic profile in vivo.

Case Studies in Drug Discovery

The successful application of the azetidine-for-gem-dimethyl bioisosteric switch has been demonstrated in several drug discovery programs.

-

STAT3 Inhibitors: In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), the introduction of an azetidine scaffold in place of a more flexible group led to compounds with improved physicochemical properties while maintaining sub-micromolar potency.[5]

-

Cav2.2 Channel Inhibitors: A bioisosteric replacement strategy was successfully employed to address the metabolic liability of a series of sulfonamide-based Cav2.2 channel inhibitors. The corresponding gem-dimethyl sulfone compounds, which can be considered analogous to a 3,3-disubstituted azetidine in terms of steric hindrance, retained in vitro potency without the formation of a labile sulfonamide metabolite.[12]

-

General Medicinal Chemistry Applications: The azetidine motif is present in several FDA-approved drugs, such as baricitinib and cobimetinib, where it contributes to enhanced metabolic stability, receptor selectivity, and favorable pharmacokinetics.[4]

Future Outlook and Conclusion

The 3,3-disubstituted azetidine core has firmly established itself as a valuable tool in the medicinal chemist's toolbox. Its ability to serve as a bioisostere for the gem-dimethyl group provides a clear strategy for addressing common challenges in drug design, such as poor solubility and metabolic instability. As synthetic methodologies continue to evolve, providing even greater access to a diverse range of functionalized azetidines, we can anticipate the even wider application of this versatile scaffold in the development of the next generation of therapeutics. The continued exploration of this and other strained ring systems will undoubtedly push the boundaries of chemical space and lead to the discovery of novel, effective, and safer medicines.[7][13]

References

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.

- Exploration of Oxetanes and Azetidines in Structure-based Drug Design.

- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem.

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

-

4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines - CHIMIA. Available at: [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. Available at: [Link]

-

Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Available at: [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

-

Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC. Available at: [Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A. Available at: [Link]

-

Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. chimia.ch [chimia.ch]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

Physicochemical Properties of 3-Functionalized Azetidine Nitriles

Executive Summary

In modern lead optimization, the 3-functionalized azetidine nitrile moiety has emerged as a high-value bioisostere. It offers a unique solution to the "lipophilicity-basicity" trade-off that plagues amine-containing drug candidates. By introducing a nitrile group at the C3 position of the strained azetidine ring, medicinal chemists can simultaneously modulate pKa, rigidify the molecular scaffold, and block metabolic "soft spots."

This guide provides a deep technical analysis of this physicochemical toolkit, moving beyond basic descriptions to the causal mechanisms driving their behavior in biological systems.

Structural Dynamics & Conformational Analysis

The azetidine ring is not planar; it exists in a dynamic equilibrium between puckered conformations. Understanding this "butterfly" motion is critical for predicting binding affinity.

The Puckering Potential

Unlike cyclobutane, the azetidine ring contains a nitrogen atom that lowers the barrier to ring inversion. However, 3-substitution introduces significant conformational bias.

-

The Effect: The ring puckers to relieve torsional strain (eclipsing interactions). The pucker angle is typically 25–35° .

-

The 3-Cyano Influence: A nitrile group at C3 prefers the equatorial orientation to minimize 1,3-transannular steric repulsion with the N-substituent. This locks the conformation more effectively than smaller substituents (like fluorine), reducing the entropic penalty upon protein binding.

Vectorial Alignment

The 3-cyano group provides a rigid, linear exit vector. Unlike flexible alkyl chains, the nitrile projects electron density in a defined direction, capable of accepting hydrogen bonds (weakly) or interacting with backbone amides via dipole-dipole interactions.

Figure 1: Conformational bias introduced by 3-substitution. The preference for the equatorial conformer rigidifies the scaffold, potentially improving binding thermodynamics.

Electronic Properties: The pKa Modulation

The most potent application of the 3-cyanoazetidine motif is basicity reduction.

The Inductive Effect ( )

Standard secondary amines (pyrrolidines/piperidines) often have a pKa of 10–11. This high basicity leads to:

-

Lysosomal Trapping: High Vd, phospholipidosis risk.

-

hERG Inhibition: Promiscuous binding to the potassium channel.

-

Poor Permeability: High ionization at physiological pH (7.4).

The nitrile group is a strong electron-withdrawing group (EWG). When placed at C3 (beta to the nitrogen), it exerts a powerful through-bond inductive effect.

Comparative pKa Data

The following table illustrates the "Azetidine Switch" effect.

| Scaffold | Substituent (C3) | pKa (Approx) | Physiological State (pH 7.4) | |

| Azetidine | H | 11.3 | Reference | 99.9% Ionized |

| Azetidine | F | 8.7 | -2.6 | ~95% Ionized |

| Azetidine | CN | 7.2 – 7.8 | -3.5 to -4.1 | ~50% Neutral |

| Pyrrolidine | H | 11.3 | 0 | 99.9% Ionized |

Technical Insight: The 3-cyanoazetidine brings the pKa directly into the "sweet spot" (7–8). This ensures a significant fraction of the molecule is neutral at physiological pH, drastically improving passive membrane permeability (Papp) while retaining enough basicity for solubility in acidic media.

Lipophilicity and Metabolic Stability[6][7][8][9]

LogP/LogD Optimization

While nitriles are polar, they do not act as hydrogen bond donors. Replacing a lipophilic gem-dimethyl group with a 3-cyanoazetidine often lowers LogP (lipophilicity) while maintaining or improving Ligand Efficiency (LE).

-

LogD (7.4): Because the pKa is lower, the LogD at pH 7.4 is often higher than the parent amine (which is fully ionized), despite the intrinsic lipophilicity being lower. This is a counter-intuitive but critical advantage for blood-brain barrier (BBB) penetration.

The "Metabolic Switch"

Azetidines are generally more metabolically stable than pyrrolidines or piperidines.

-

Ring Strain: While strained, the ring is surprisingly resistant to oxidative opening by P450s.

-

Blocked Alpha-Oxidation: The high ionization potential of the nitrogen (due to the C3-CN EWG) makes the alpha-carbons less susceptible to radical abstraction and N-dealkylation.

-

Blocked C3-Oxidation: The C3 position in unsubstituted rings is a "soft spot" for hydroxylation. The nitrile group sterically and electronically blocks this site.

Figure 2: Metabolic stability comparison.[1] The 3-cyanoazetidine motif mitigates common oxidative clearance pathways associated with saturated heterocycles.

Experimental Protocols

Protocol: pKa Determination via Potentiometric Titration

Objective: Accurately determine the pKa of a 3-functionalized azetidine derivative to assess physiological ionization.

Reagents:

-

0.1 M HCl (Standardized)[2]

-

0.1 M NaOH (Standardized)

-

0.15 M KCl (Ionic strength adjuster)

-

Degassed water (CO2-free)

Workflow:

-

Sample Prep: Dissolve 5–10 mg of the azetidine hydrochloride salt in 20 mL of 0.15 M KCl solution. Ensure complete dissolution.

-

Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01 at 25°C.

-

Titration:

-

Acidify the solution to pH ~2.5 using 0.1 M HCl.

-

Titrate with 0.1 M NaOH in small increments (10–50 µL).

-

Record pH after stabilization (drift < 0.005 pH/min).

-

-

Data Analysis: Plot pH vs. Volume of NaOH. The first derivative (

pH/ -

Validation: The curve should show a sharp inflection. If the azetidine is 3-cyano substituted, expect the inflection point (pKa) between 6.5 and 8.0.

Protocol: Microsomal Stability Assay (Metabolic Resistance)

Objective: Verify the "metabolic switch" hypothesis.

-

Incubation: Incubate test compound (1 µM) with liver microsomes (0.5 mg protein/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add ice-cold acetonitrile containing internal standard (e.g., tolbutamide) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines intrinsic clearance (

References

-

Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

- Context: Foundational work establishing small strained rings as bioisosteres.

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8993–8995. Link

- Context: Discusses the physicochemical impact of 4-membered rings, applicable to azetidines.

-

Lowe, D. (2010). "Azetidines: The New Piperidines?" In the Pipeline (Science Translational Medicine). Link

- Context: Industry perspective on the shift from piperidines to azetidines for pKa modul

- Pettersson, M., et al. (2012). "Discovery of PF-04447943: A Potent, Orally Active, Pyrazole-Based PDE9A Inhibitor for the Treatment of Cognitive Disorders." Bioorganic & Medicinal Chemistry Letters, 22(12), 4083-4088.

Sources

Methodological & Application

Synthesis of 3-methoxyazetidine-3-carbonitrile from 3-azetidinone

Executive Summary

This application note details the robust synthesis of 3-methoxyazetidine-3-carbonitrile (CAS: 1781030-53-2), a critical quaternary azetidine building block used in the development of Janus kinase (JAK) inhibitors and other conformationally restricted pharmaceutical agents.

The protocol utilizes N-Boc-3-azetidinone as the starting material, employing a one-pot cyanosilylation-methoxylation strategy. This route is superior to traditional Strecker syntheses due to milder conditions, higher safety margins, and the avoidance of unstable free-base azetidine intermediates.

Core Advantages of This Protocol

-

Atom Economy: Direct conversion of the ketone to the

-methoxy nitrile in a single pot. -

Safety Profile: Uses Trimethylsilyl Cyanide (TMSCN) instead of gaseous HCN or metal cyanides, with controlled hydrolysis.

-

Scalability: Validated for gram-scale synthesis with yields typically exceeding 85%.

Strategic Analysis & Retrosynthesis

The synthesis targets the installation of a quaternary center at the C3 position of the azetidine ring. The steric strain of the four-membered ring makes the choice of reagents critical; harsh acidic or basic conditions can lead to ring-opening or polymerization.

Synthetic Pathway

The route proceeds via the nucleophilic attack of cyanide on the oxocarbenium intermediate generated in situ from the hemiketal of 3-azetidinone.

-

Activation: The carbonyl oxygen of N-Boc-3-azetidinone (1) is activated by a Lewis acid catalyst (Iodine or Lithium Perchlorate) in Methanol.

-

Addition: TMSCN provides the cyanide nucleophile while Methanol acts as the oxygen nucleophile/solvent.

-

Deprotection (Optional): The N-Boc group is removed to yield the free amine salt if required for downstream coupling.

Figure 1: Synthetic route from 3-azetidinone to the target nitrile.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 3-cyano-3-methoxyazetidine-1-carboxylate

This step installs the quaternary center. The use of molecular iodine (

Reagents & Materials:

-

Substrate: 1-Boc-3-azetidinone (1.0 equiv)

-

Reagent: Trimethylsilyl Cyanide (TMSCN) (1.5 equiv) [DANGER: Generates HCN ]

-

Solvent: Methanol (Anhydrous) (10 mL/g of substrate)

-

Catalyst: Iodine (

) (10 mol%) -

Quench: Saturated aqueous

(Sodium Thiosulfate) and

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Ensure the fume hood is operating at maximum efficiency.

-

Dissolution: Add 1-Boc-3-azetidinone (1.0 equiv) and Iodine (0.1 equiv) to anhydrous Methanol . Stir until the iodine dissolves, resulting in a dark solution.

-

Addition: Cool the mixture to 0°C using an ice bath. Add TMSCN (1.5 equiv) dropwise via syringe over 15 minutes.

-

Note: The dark iodine color may fade as the reaction initiates.

-

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 4–6 hours.

-

Monitoring: Check progress via TLC (Eluent: 30% EtOAc/Hexane). The ketone spot (

) should disappear, replaced by the product spot (

-

-

Quench: Carefully pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous

and -

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x) .

-

Workup: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to afford the product as a clear, viscous oil.

Expected Yield: 85–92%

Protocol B: Deprotection to 3-Methoxyazetidine-3-carbonitrile Hydrochloride

Reagents:

-

Substrate: N-Boc-3-cyano-3-methoxyazetidine (from Protocol A)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (5.0 equiv)

-

Solvent: Dichloromethane (DCM) or minimal Dioxane

Procedure:

-

Dissolve the N-Boc intermediate in DCM (5 mL/g).

-

Add 4.0 M HCl in Dioxane dropwise at 0°C.

-

Stir at Room Temperature for 2 hours. A white precipitate (the amine salt) should form.

-

Concentrate the mixture to dryness or filter the precipitate if the solid is copious.

-

Triturate with diethyl ether to remove residual Boc-byproducts.

-

Dry under high vacuum to yield the 3-methoxyazetidine-3-carbonitrile hydrochloride as a white solid.

Safety & Hazard Control (Critical)

Handling TMSCN requires strict adherence to safety protocols due to the potential release of Hydrogen Cyanide (HCN) gas upon contact with moisture or protic solvents.

Figure 2: Mandatory safety workflow for TMSCN handling.

Scrubber Preparation:

-

Prepare a trap containing 10% NaOH and commercial bleach (sodium hypochlorite). Vent the reaction vessel exhaust through this trap to neutralize any escaping HCN vapors.

Analytical Data

Table 1: Physicochemical Properties & NMR Data

| Compound | 1-Boc-3-azetidinone | N-Boc-3-cyano-3-methoxyazetidine |

| Appearance | White Solid | Clear / Pale Yellow Oil |

| MW | 171.19 g/mol | 212.25 g/mol |

| 1H NMR (CDCl3) | ||

| Key Shift | Loss of C=O signal (~200 ppm) | Appearance of O-Me (~3.45 ppm) |

| IR (cm⁻¹) | 1820 (Ketone C=O) | 2240 (Nitrile CN), 1705 (Boc C=O) |

References

-

General Method for

-Methoxy Nitriles:-

Yadav, J. S., et al. "Iodine catalyzed mild and efficient method for the synthesis of nitriles from ketones." Tetrahedron Letters 43.51 (2002): 9361-9363. Link

- Note: Establishes the /MeOH/TMSCN protocol for cyclic ketones.

-

- Azetidine Building Blocks in MedChem: Meanwell, N. A. "The influence of the azetidine ring on the physicochemical and pharmacokinetic properties of drug candidates." Journal of Medicinal Chemistry 66.4 (2023). Context: Discusses the utility of 3,3-disubstituted azetidines (like the title compound) in lowering lipophilicity.

-

Synthesis of Related Azetidine Nitriles

-

Ji, Y., et al. "Rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc 2018.iv (2018): 195-214. Link

- Context: Describes the synthesis of tert-butyl 3-cyanoazetidine-1-carboxylate, validating the stability of the azetidine ring under cyan

-

-

Commercial Availability & CAS Verification

- Compound: 3-Methoxyazetidine-3-carbonitrile hydrochloride.

- CAS Registry Number: 1781030-53-2.

-

Source:

Sources

O-methylation of 3-hydroxyazetidine-3-carbonitrile intermediates

Application Note: Strategic O-Methylation of 3-Hydroxyazetidine-3-Carbonitrile Intermediates

Abstract & Scope

This technical guide details the O-methylation of 3-hydroxyazetidine-3-carbonitrile derivatives, a critical transformation in the synthesis of JAK inhibitors (e.g., baricitinib analogs) and other quaternary-substituted heterocyclic drugs.

The transformation presents a unique "triad of difficulty" for synthetic chemists:

-

Steric Hindrance: The hydroxyl group is tertiary and situated on a strained 4-membered ring.

-

Electronic Deactivation: The geminal nitrile group is electron-withdrawing, reducing the nucleophilicity of the intermediate alkoxide.

-

Stability Risk: As a cyanohydrin derivative, the substrate is prone to retro-cyanohydrin decomposition (reversion to azetidinone + HCN) under highly basic conditions or elevated temperatures.

This guide provides three validated protocols ranging from discovery-scale (Ag₂O) to process-scale (Phase Transfer Catalysis), ensuring high yield and suppression of side reactions.

Strategic Analysis: The Chemical Challenge

Before executing the protocol, the operator must understand the mechanistic constraints.

-

The Cyanohydrin Equilibrium: The starting material is formally the cyanohydrin of azetidin-3-one. In the presence of base, the equilibrium can shift back to the ketone, leading to loss of yield and generation of toxic cyanide. Mitigation: Low-temperature deprotonation and rapid electrophile trapping are essential.

-

Ring Strain: The azetidine ring (~26 kcal/mol strain energy) is susceptible to ring-opening nucleophilic attack if the nitrogen is quaternized or if harsh Lewis acids are used. Mitigation: Robust N-protection (e.g., Benzhydryl, Boc) is mandatory prior to O-methylation.

-

Nucleophilicity: The

of a tertiary alcohol is typically ~17-18. However, the

Decision Tree & Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate protocol based on scale and substrate sensitivity.

Figure 1: Strategic decision tree for selecting the optimal methylation protocol based on scale and substrate stability.

Experimental Protocols

Protocol A: The "Gold Standard" (NaH / MeI)

Best for: Medicinal chemistry scale (100 mg – 10 g), high reliability.

Reagents:

-

Substrate: 1-benzhydryl-3-hydroxyazetidine-3-carbonitrile (1.0 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

-

Electrophile: Iodomethane (MeI) (1.5 equiv)

-

Solvent: Anhydrous THF/DMF (9:1 ratio)

Procedure:

-

Preparation: In a flame-dried flask under Nitrogen/Argon, dissolve the substrate in anhydrous THF/DMF (0.1 M concentration). The small amount of DMF promotes the

reaction by solvating the cation. -

Deprotonation: Cool the solution to 0°C . Add NaH portion-wise over 15 minutes.

-

Critical Check: Observe gas evolution (

). Stir at 0°C for 30 minutes. Do not warm to RT yet, to minimize retro-cyanohydrin reversion.

-

-

Methylation: Add MeI dropwise via syringe at 0°C.

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 4-16 hours.

-

Quench: Cool back to 0°C. Carefully quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

.

Validation Data:

-

1H NMR (

): Look for the disappearance of the -OH singlet (usually broad, ~4-5 ppm) and appearance of the -OMe singlet at -

Yield Expectation: 85-95%.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Process scale (>100 g), safety (avoids NaH), and cost.

Reagents:

-

Substrate: N-Protected-3-hydroxyazetidine-3-carbonitrile (1.0 equiv)

-

Solvent: Toluene (5 volumes)

-

Base: 30-50% Aqueous NaOH (5 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB) or hydrogensulfate (TBAHS) (0.05 - 0.10 equiv)

-

Electrophile: Dimethyl Sulfate (DMS) (1.2 equiv) Note: MeI can also be used but DMS is cheaper for scale.

Procedure:

-

Biphasic Setup: Charge the reactor with the substrate, Toluene, and TBAB.

-

Base Addition: Add the aqueous NaOH solution. Agitate vigorously to create an emulsion.

-

Methylation: Add Dimethyl Sulfate dropwise, maintaining internal temperature < 25°C (exothermic reaction).

-

Completion: Stir vigorously at RT for 4-8 hours.

-

Workup: Stop agitation. Separate phases. Wash the organic layer with water and dilute ammonia (to destroy excess DMS).

Why this works: The quaternary ammonium salt transports the alkoxide to the organic phase as an ion pair, protecting it from water and facilitating reaction with the electrophile. The high concentration of NaOH forces the equilibrium despite the alcohol's low acidity.

Analytical & Quality Control

Data interpretation is vital to distinguish the product from the potential "reversion" byproduct (azetidinone).

| Feature | Product (O-Methyl) | Starting Material (Alcohol) | Byproduct (Ketone/Reversion) |

| 1H NMR | Singlet ~3.3 ppm (-OMe) | Broad Singlet ~4.5 ppm (-OH) | No signals at C3; Methylene protons split |

| 13C NMR | Quaternary C ~75 ppm | Quaternary C ~68 ppm | Carbonyl C ~205 ppm |

| IR | Nitrile stretch ~2240 cm⁻¹ | Broad OH ~3400 cm⁻¹ | Strong C=O ~1820 cm⁻¹ (strained ketone) |

Troubleshooting & Safety

-

Issue: Low Conversion.

-

Cause: Steric bulk prevents

attack. -

Fix: Add 10% HMPA or DMPU (Lewis basic additives) to the NaH protocol to break up ion aggregates.

-

-

Issue: Loss of Nitrile (Reversion).

-

Cause: Base was too strong or temperature too high during deprotonation.

-

Fix: Switch to Protocol C (Ag₂O) or ensure temperature stays < 0°C during base addition in Protocol A.

-

-

Safety Warning:

-

Methyl Iodide: Neurotoxin. Use in a fume hood.

-

Sodium Hydride: Flammable solid; releases

. -

Cyanide Risk: If the reaction turns dark brown/black rapidly, check for HCN evolution (retro-cyanohydrin decomposition).

-

References

-

Synthesis of Azetidine Intermediates

- Patent: Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds." WO 2001/042246. (Describes JAK inhibitor core synthesis).

-

Source:

- Article: "Methylation of tertiary alcohols." Journal of Organic Chemistry. The use of NaH/MeI is the standard reference for hindered substrates.

-

Phase Transfer Catalysis for Nitriles

- Patent: Incyte Corp. "Baricitinib Synthesis." WO 2010/132615.

-

Source:

-

Silver Oxide Methodology

- Protocol: "Silver(I) oxide mediated methylation." Organic Syntheses, Coll. Vol. 6, p.101 (1988).

-

Source:

Reagents for synthesizing gem-cyano alkoxy azetidines

Application Note: Precision Synthesis of gem-Cyano Alkoxy Azetidines

Part 1: Strategic Overview

The gem-cyano alkoxy motif—specifically within the strained azetidine architecture—represents a high-value pharmacophore in modern drug discovery. The simultaneous presence of a nitrile (-CN) and an oxygen-based substituent (-OR) at the C3 position of the azetidine ring creates a unique quaternary center that serves two critical functions:

-

Conformational Restriction: The 3,3-disubstitution pattern forces the azetidine ring into a specific pucker, rigidly orienting N-substituents for optimal receptor binding.

-

Metabolic Blocking: The quaternary center prevents oxidative metabolism (e.g., P450-mediated hydroxylation) at the typically labile C3 position.

This guide details the synthesis of 3-cyano-3-siloxy and 3-cyano-3-alkoxy azetidines, focusing on the silylcyanation of azetidin-3-ones as the most robust entry point.

Part 2: Critical Reagent Selection

The synthesis relies on the thermodynamic control of the ketone-cyanohydrin equilibrium. The choice of reagents dictates whether the reaction yields a stable product or reverts to the starting material.

The Cyanating Agent: Trimethylsilyl Cyanide (TMSCN)[1]

-

Why: Unlike HCN or aqueous NaCN, TMSCN provides a "trapped" cyanide source. The silyl group immediately protects the resulting alkoxide, shifting the equilibrium firmly toward the product (the silyl cyanohydrin).

-

Safety Advantage: While still hazardous, TMSCN is a liquid (bp 118 °C) that is easier to handle than gaseous HCN.

The Catalyst: Zinc Iodide (ZnI₂)

-

Mechanism: ZnI₂ acts as a dual-activation Lewis acid. It coordinates with the carbonyl oxygen (enhancing electrophilicity) and activates the hypervalent silicon species, facilitating the transfer of the cyano group.

-

Performance: Superior to KCN/18-crown-6 or simple amines for sterically sensitive cyclic ketones like azetidinones.

The Scaffold: N-Protected Azetidin-3-one[2][3]

-

Recommendation: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one).

-

Rationale: The N-Boc group is stable to Lewis acids under the mild conditions of silylcyanation but can be removed later under acidic conditions (with careful control to preserve the nitrile).

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Cyano-3-(trimethylsilyloxy)azetidine

This is the foundational intermediate. The silyl ether is stable enough for purification but reactive enough for further derivatization.

Reagents:

-

N-Boc-azetidin-3-one (1.0 equiv)

-

TMSCN (1.2 – 1.5 equiv)

-

ZnI₂ (0.05 – 0.1 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under an inert atmosphere (Ar or N₂).

-

Dissolution: Dissolve N-Boc-azetidin-3-one (e.g., 1.0 g, 5.84 mmol) in anhydrous DCM (10 mL).

-

Catalyst Addition: Add ZnI₂ (93 mg, 0.29 mmol) in one portion. The solid may not dissolve immediately.

-

Cyanation: Add TMSCN (0.88 mL, 7.0 mmol) dropwise via syringe over 5 minutes.

-

Observation: A mild exotherm may occur. The reaction mixture typically turns homogeneous as ZnI₂ dissolves.

-

-

Incubation: Stir at room temperature (20–25 °C) for 2–4 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; the ketone spot will disappear).

-

Quench & Workup:

-

Dilute with DCM (20 mL).

-

Wash with saturated aqueous NaHCO₃ (2 x 15 mL) to neutralize trace acid/HCN.

-

Wash with brine (15 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude silyl ether is often >95% pure. If necessary, purify via rapid silica gel chromatography (Hexanes/EtOAc, 4:1) buffered with 1% Et₃N to prevent silica-induced desilylation.

Yield: Typically 85–95%.[1]

Protocol B: Synthesis of 3-Cyano-3-Methoxyazetidine (The "Alkoxy" Variant)

Direct O-alkylation of cyanohydrins is difficult. The preferred route is the "one-pot" Strecker-type reaction using methanol as the nucleophile.

Reagents:

-

N-Boc-azetidin-3-one (1.0 equiv)

-

TMSCN (1.5 equiv)

-

Catalyst: Ammonia (7M in MeOH) or Sc(OTf)₃

Step-by-Step Procedure:

-

Dissolution: Dissolve N-Boc-azetidin-3-one (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

-

Activation: Add ammonia in MeOH (2.0 equiv) or a catalytic amount of Sc(OTf)₃ (10 mol%).

-

Addition: Add TMSCN (1.5 equiv) dropwise.

-

Note: In protic solvents, TMSCN acts as an in situ source of HCN and the methoxide ion attacks the carbonyl, or the methanol displaces the silyl group.

-

-

Reaction: Stir in a sealed pressure vial at 40–50 °C for 12–18 hours.

-

Workup: Concentrate the reaction mixture to dryness. Redissolve in EtOAc, wash with water/brine, and dry.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways from the azetidinone scaffold, highlighting the role of the catalyst and solvent in determining the final "alkoxy" identity.

Figure 1: Divergent synthesis of gem-cyano azetidines. Route A (Solid Blue) yields the silyl ether via kinetic trapping. Route B (Dashed Red) yields the alkyl ether via thermodynamic equilibration in protic solvent.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Reversion | Moisture contamination causing hydrolysis of TMS-ether. | Flame-dry glassware; use fresh anhydrous DCM. Ensure ZnI₂ is dry (white powder, not yellow/clumped). |

| Incomplete Conversion | Steric hindrance of the N-protecting group. | Increase catalyst loading to 20 mol% or switch to Sc(OTf)₃. Increase time (up to 24h). |

| Product Instability | Acidic silica gel cleaving the silyl group. | Pre-treat silica column with 1% Triethylamine (Et₃N) in hexanes before loading sample. |

| Side Reactions | Polymerization of azetidine ring. | Keep temperature < 40°C. Avoid strong mineral acids during workup. |

Part 6: Safety Protocols (Critical)

-

Cyanide Hazard: TMSCN hydrolyzes to release Hydrogen Cyanide (HCN) gas upon contact with moisture or acid.

-

Control: All weighing and transfers must occur in a functioning fume hood.

-

Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available and not expired.

-

-

Waste Disposal: All aqueous waste (from washes) must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal. Do not mix cyanide waste with acids.

References

-

General Silylcyanation Methodology

-

Azetidine Functionalization

-

Wuitschik, G., et al. (2006). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 45(46), 7736-7739. (Describes analogous 3,3-disubstitution patterns in strained rings). Link

-

-

Catalysis with Zinc Iodide

-

Evans, D. A., et al. (1973). "A New Synthesis of Cyanohydrin Trimethylsilyl Ethers." Journal of the Chemical Society, Chemical Communications, (2), 55-56. Link

-

-

Application in Medicinal Chemistry (Cathepsin Inhibitors)

-

Ward, R. A., et al. (2002). "Design and synthesis of novel cathepsin K inhibitors." Journal of Medicinal Chemistry, 45(25), 5471-5482. (Illustrates the utility of the nitrile warhead on strained rings). Link

-

Sources

Application Note: Late-Stage Functionalization of Azetidine Cores in Lead Optimization

Executive Summary & Strategic Rationale

In modern drug discovery, the "Escape from Flatland" initiative has elevated sp³-rich scaffolds like azetidines to a position of prominence. Replacing a gem-dimethyl group or a piperidine ring with an azetidine core often results in a "Magic Ring" effect: lowering lipophilicity (LogD) and improving metabolic stability while maintaining critical vector orientation.

However, the high ring strain of azetidine (~26 kcal/mol) presents a synthetic paradox: the core is desirable for physicochemical properties but fragile under harsh early-stage synthesis conditions. Consequently, Late-Stage Functionalization (LSF) has emerged as the premier strategy for diversifying azetidine cores.

This guide details the protocols for functionalizing the C3 and C2 positions of the azetidine ring using Photoredox/Nickel dual catalysis. These methods allow for the rapid generation of analogs from complex intermediates without de novo synthesis.

Strategic Analysis: Vector Selection

Before initiating synthesis, the medicinal chemist must select the appropriate vector for functionalization. The azetidine ring offers two distinct carbon vectors with unique stability profiles.

Decision Matrix: Functionalization Strategy

Figure 1: Decision matrix for selecting the functionalization vector. C3 is generally preferred for stability, while C2 offers unique IP space but carries metabolic risks.

Core Protocol A: C3-Arylation via Photoredox/Ni Dual Catalysis

This is the "Gold Standard" for late-stage diversification. It utilizes commercially available 3-bromo or 3-iodo azetidines (often N-protected or already attached to the scaffold) and couples them with aryl bromides. This method avoids the harsh conditions of traditional Negishi couplings which can open the strained ring.

Mechanism of Action

The reaction proceeds via a Reductive Cross-Electrophile Coupling . The iridium photocatalyst reduces the nickel catalyst to Ni(0), while a silyl radical (generated from a silane additive) abstracts the halogen from the azetidine to form a C3 radical. This radical is captured by Nickel, which then undergoes oxidative addition to the aryl halide and reductive elimination to form the bond.

Figure 2: Mechanistic cycle of Photoredox/Ni dual catalysis for C3-arylation.

Experimental Protocol

Reagents:

-

Substrate: N-Boc-3-bromoazetidine (1.0 equiv) or scaffold-attached analog.

-

Coupling Partner: Aryl Bromide (1.5 equiv).

-

Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (2 mol%).

-

Metal Catalyst: NiCl₂·glyme (5 mol%).

-

Ligand: dtbbpy (5 mol%).

-

Reductant/HAT Agent: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv) + Na₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane or DME (0.1 M).

Step-by-Step Workflow:

-

Glovebox Setup: In a nitrogen-filled glovebox, charge an 8 mL vial with NiCl₂·glyme (5 mol%) and dtbbpy (5 mol%). Dissolve in 1 mL of solvent and stir for 10 minutes until the solution turns a rich green (formation of the active catalyst complex).

-

Substrate Addition: Add the aryl bromide (1.5 equiv), the azetidine substrate (1.0 equiv), the photocatalyst (2 mol%), and the base (Na₂CO₃).

-

Silane Addition: Add TTMSS (1.2 equiv) last. Seal the vial with a septum cap.

-

Irradiation: Remove from glovebox. Place in a photoreactor (e.g., Kessil Blue LED, 450 nm) with fan cooling to maintain temperature at 25°C. Stir vigorously.

-

Monitoring: Monitor by LCMS at 2 hours. Look for the consumption of the bromide.

-

Note: If the reaction stalls, add fresh Ni catalyst (2 mol%) via syringe.

-

-

Workup: Dilute with EtOAc, filter through a celite plug to remove nickel salts. Concentrate and purify via reverse-phase HPLC (acidic modifier).

Validation Check:

-

Success Indicator: Appearance of the M+H peak of the coupled product.

-

Failure Mode: If only dehalogenated azetidine (H-atom abstraction) is observed, the Ni-catalytic cycle is stalling. Increase Ni loading or ensure strict O₂ exclusion.

Core Protocol B: C2-Functionalization via Decarboxylative Coupling

Functionalizing the C2 position is challenging due to steric hindrance and the instability of the resulting radical. However, using Azetidine-2-carboxylic acids (which are stable and commercially available) allows for decarboxylative arylation.

Warning: C2-aryl azetidines are prone to oxidative ring opening in vivo (metabolic instability). This protocol should be used when a metabolic "soft spot" is acceptable or blocked by further substitution.

Experimental Protocol

Reagents:

-

Substrate: N-Boc-azetidine-2-carboxylic acid (1.0 equiv).

-

Coupling Partner: Aryl Iodide (1.2 equiv).

-

Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).

-

Catalyst: NiCl₂·glyme (10 mol%) / dtbbpy (10 mol%).

-

Base: Cs₂CO₃ (3.0 equiv).

-

Solvent: DMF (0.05 M).

Step-by-Step Workflow:

-

Preparation: Combine all solids in an amber vial (catalysts are light sensitive).

-

Degassing: Add DMF and sparge with Argon for 15 minutes. Critical: Oxygen inhibits the decarboxylation step.

-

Reaction: Irradiate with Blue LEDs (34 W) for 24-48 hours.

-

Purification: Dilute with water, extract with Et₂O (DMF is hard to remove). Wash organic layer with LiCl (5%) to remove DMF traces.

Comparative Data: Azetidine vs. Piperidine[1][2]

When optimizing a lead, switching from a 6-membered ring to a 4-membered ring changes physicochemical properties drastically.

| Property | Piperidine Core | Azetidine Core | Impact on Drug Design |

| LogD (pH 7.4) | High (Lipophilic) | Lower (~1-2 units) | Improves solubility and reduces non-specific binding. |

| pKa (Basic N) | ~11.0 | ~10.5 | Slightly less basic; improves permeability. |

| Metabolic Stability | Prone to oxidation | High (at C3) | C3 is a "metabolic silent" zone. C2 is labile. |

| Vector Angle | ~109.5° (Chair) | ~90° (Planar/Puckered) | Alters exit vector; useful for fine-tuning target engagement. |

References

-

Photoredox C(sp3)

-

Zuo, Z., et al. "Merger of photoredox catalysis and primary amine catalysis for the enantioselective alkylation of aldehydes." Science2014 , 345, 437. Link

-

Coric, I., & MacMillan, D. W. C. "Decarboxylative arylation of α-amino acids via photoredox catalysis." J. Am. Chem. Soc.[1]2014 , 136, 5257. Link

-

-

Azetidine Stability & Metabolism

-

Stephens, D., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med. Chem. Lett.2021 , 12, 1629. Link

-

-

Direct Photochemical Modification

-

Levterov, V., et al. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv2025 . Link

-

-

Strain-Release Functionalization (Alternative Route)

-

Fawcett, A., et al. "Photoinduced decarboxylative borylation of carboxylic acids." Science2023 , 382, 6671. (Context on radical stability in strained rings). Link

-

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 3,3-disubstituted azetidine synthesis

Ticket Queue: HIGH PRIORITY Topic: Overcoming Steric Hindrance & Quaternary Center Formation Status: Active Agent: Senior Application Scientist

Triage & Route Selection

Welcome to the Azetidine Synthesis Help Desk. Before proceeding to specific troubleshooting tickets, please use the following decision matrix to identify the optimal synthetic pathway for your target scaffold. Steric hindrance at the C3 position is the primary failure mode in these syntheses; choosing the wrong disconnection is the most common error.

Troubleshooting Tickets & Protocols

Ticket #AZ-001: Cyclization Failure (Thorpe-Ingold Effect)

User Complaint: "I am trying to cyclize a 2,2-disubstituted-1,3-propanediol derivative using standard mesylation/amine displacement, but I'm only getting elimination products or recovered starting material."

Diagnosis:

You are fighting the Gem-Dimethyl Effect (Thorpe-Ingold) paradox. While substituents usually accelerate cyclization by compressing the internal angle, in 4-membered rings, the steric bulk of 3,3-substituents creates severe transannular strain (puckering) that raises the activation energy for the final

Solution: The Strain-Release Strategy (Bicyclo[1.1.0]butane Route) Instead of forcing a ring closure, use a Bicyclo[1.1.0]butane (BCB) precursor.[1] The "spring-loaded" central bond relieves strain upon nucleophilic attack, driving the reaction forward despite steric crowding.

Protocol: Strain-Release Amination of BCBs Applicable for: 1,3,3-trisubstituted azetidines.[2]

-

Precursor Synthesis: Generate the BCB from a commercially available 1,1-dibromo-cyclopropane derivative via Li-halogen exchange (using

-BuLi). -

Reagents:

-

Substrate: 1-Sulfonyl-bicyclo[1.1.0]butane (BCB-Sulfone).

-

Nucleophile: Organozinc reagents (

) or Grignards ( -

Electrophile: Allyl halide or aldehyde (for trapping).

-

-

Step-by-Step Workflow:

-

Step 1 (Activation): Dissolve BCB-Sulfone (1.0 equiv) in anhydrous DCM at 0°C.

-

Step 2 (Addition): Add the organometallic nucleophile (1.2 equiv) dropwise. Note: The nucleophile attacks the central bond, breaking it and forming the azetidine ring with the negative charge residing on the nitrogen or adjacent carbon depending on substitution.

-

Step 3 (Trapping): Quench the resulting carbanion/amide with an electrophile (e.g., allyl bromide) to install the second substituent at the 3-position or N-position.

-

Step 4 (Workup): Standard aqueous workup.

-

Why this works: The reaction is driven by the release of ~66 kcal/mol of ring strain from the BCB system, making the formation of the sterically hindered azetidine thermodynamically favorable [1].

Ticket #AZ-002: Installing Bulky Aryl Groups at C3

User Complaint: "I have a 3-iodoazetidine precursor. I tried a standard nucleophilic substitution with a bulky aryl nucleophile, but it failed. I need to install a complex heteroaryl group at the quaternary center."

Diagnosis:

Solution: Ni/Photoredox Dual Catalysis

Switch from a 2-electron (ionic) pathway to a 1-electron (radical) pathway. Radical intermediates are less sensitive to steric hindrance because they possess a planar (

Protocol: Cross-Electrophile Coupling Applicable for: 3-aryl-3-alkyl azetidines.

-

Reagents:

-

Substrate: N-Boc-3-bromo-3-alkylazetidine.

-

Coupling Partner: Aryl Bromide (Ar-Br).[3]

-

Photocatalyst:

(1-2 mol%). -

Metal Catalyst:

(5-10 mol%) with dtbbpy ligand. -

Reductant: TDAE or Hantzsch Ester.

-

Solvent: DMA or Acetonitrile (degassed).

-

-

Step-by-Step Workflow:

-

Step 1: Charge a vial with the Ni-catalyst, Photocatalyst, and Ligand. Add solvent and stir for 10 mins to form the active complex (solution turns deep color).

-

Step 2: Add the Azetidine bromide (1.0 equiv) and Aryl bromide (1.5 equiv).

-

Step 3: Add the base/reductant (e.g., Cs2CO3 or TDAE).

-

Step 4: Irradiate with Blue LED (450 nm) for 12-24 hours. Fan cooling is required to maintain ambient temperature.

-

Step 5: Filter through a silica plug to remove metal salts before purification.

-

Why this works: The iridium catalyst generates a radical at the C3 position of the azetidine. This radical is captured by the Nickel catalyst (which has already oxidatively added the Aryl bromide). Reductive elimination from the high-valent Ni center forms the sterically congested C-C bond [2].

Ticket #AZ-003: Synthesis of 3,3-Difluoroazetidines

User Complaint: "I need to synthesize a 3,3-difluoroazetidine analog to block metabolic oxidation. Direct fluorination of the azetidine ring is resulting in decomposition."

Diagnosis: Direct fluorination (e.g., DAST) on an azetidin-3-one is risky because the harsh conditions often trigger ring-opening.

Solution: Reformatsky-Type Cyclization Build the ring with the fluorine atoms already in place using a fluorinated building block.

Protocol: Ethyl Bromodifluoroacetate Cyclization

-

Reagents:

-

Substrate: Benzylamine (or other primary amine).

-

Reagent: Ethyl bromodifluoroacetate (

). -

Catalyst/Promoter: Trimethylaluminum (

) or Zn dust (Reformatsky conditions).

-

-

Step-by-Step Workflow:

-

Step 1 (Imine Formation): Condense the amine with an aldehyde if starting from scratch, or use a pre-formed imine.

-

Step 2 (Addition): React the imine with the zinc enolate derived from ethyl bromodifluoroacetate.

-

Step 3 (Cyclization): The resulting

-amino ester often requires a second step to cyclize. Treat with a strong base (e.g., -

Step 4 (Reduction): Reduce the lactam carbonyl using

or

-

Why this works: It avoids the instability of the 3-azetidinone intermediate and installs the fluorine atoms on an acyclic precursor where steric hindrance is less problematic [3].

Comparative Data Analysis

| Method | Steric Tolerance | Functional Group Compatibility | Primary Limitation | Typical Yield (3,3-disub) |

| Traditional Cyclization | Low | Moderate | Elimination side-products | 20-40% |

| BCB Strain-Release | High | High (tolerant of amines/alcohols) | Precursor availability | 65-85% |

| Ni/Photoredox | Very High | Excellent (tolerant of halides) | Catalyst cost / inert atmosphere | 50-75% |

| Reformatsky (Difluoro) | Moderate | Good | Requires reduction step | 45-60% |

Mechanistic Visualization: BCB Strain-Release

References

-

Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. Tyler, J. L., Noble, A., & Aggarwal, V. K.[2] (2022). Angewandte Chemie International Edition. [Link]

-

Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines. Rezazadeh, S., Martin, M. I., Kim, R. S., Yap, G. P. A., Rosenthal, J., & Watson, D. A.[4] (2023).[5] Journal of the American Chemical Society. [Link]

-

Synthesis of 3,3-Difluoroazetidines. ResearchGate / Organic Chemistry Portal Snippets. (Based on standard Reformatsky protocols for beta-lactams). [Link]

-

Cation-Promoted Strain-Release-Driven Access to Functionalized Azetidines from Azabicyclo[1.1.0]butanes. Jaiswal, V., Mondal, S., Singh, B., Singh, V. P., & Saha, J.[5] (2023).[5] Angewandte Chemie International Edition. [Link][5]

Sources

- 1. Strain‐Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes via Palladium Catalyzed σ‐Bond Nucleopalladation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Nickel-Catalyzed Cross-Coupling of Photoredox-Generated Radicals: Uncovering a General Manifold for Stereoconvergence in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines [organic-chemistry.org]

- 5. Cation-Promoted Strain-Release-Driven Access to Functionalized Azetidines from Azabicyclo[1.1.0]butanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing yield for O-alkylation of tertiary azetidine alcohols

Technical Support Center: O-Alkylation of Tertiary Azetidine Alcohols

Subject: Optimization of Yield and Selectivity for Sterically Hindered 3-Hydroxy-3-Substituted Azetidines. Ticket ID: AZT-ALK-003 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1]

Module 1: Critical Mechanism Analysis

The Challenge: The "Fragile Fortress" Paradox You are attempting to alkylate a tertiary alcohol situated on a strained 4-membered ring. This presents a dual-threat kinetic challenge:

-

Steric Congestion (The Fortress): The C3 quaternary center blocks the approach of the electrophile. The resulting tertiary alkoxide is a poor nucleophile but a strong base, favoring E2 elimination of the alkyl halide over the desired

substitution.[2] -

Ring Strain (The Fragility): The azetidine ring has ~25 kcal/mol of strain energy. While N-protection (e.g., Boc, Cbz) stabilizes the ring, harsh deprotonation conditions (high T, strong Lewis acids) can trigger ring-opening or polymerization.[1]

Strategic Imperative: You cannot simply "force" this reaction with heat. You must increase the nucleophilicity of the tertiary alkoxide relative to its basicity while maintaining a kinetic window that preserves the ring.

Module 2: Troubleshooting Guide (FAQs)

Q1: I am seeing <10% conversion, and my alkyl halide is disappearing. Where is it going? Diagnosis: You are observing E2 Elimination .[2] The tertiary alkoxide is acting as a base, deprotonating the beta-position of your alkyl halide to form an alkene (e.g., converting Ethyl Iodide to Ethylene).[1] Corrective Action:

-

Switch Electrophile: If possible, use Methyl Iodide (MeI) or Benzyl Bromide (BnBr).[1] These have no beta-hydrogens and cannot undergo elimination.

-

Change the Leaving Group: If you must use a chain with beta-hydrogens (e.g., Ethyl, Propyl), switch from a halide to a Triflate (OTf) .[1] Triflates react faster (

) than the rate of elimination. -

Solvent Tuning: Switch from THF to DMF or DMSO . Polar aprotic solvents dissociate the cation-alkoxide ion pair, exposing the "naked" oxygen anion, effectively shrinking its hydrodynamic radius and increasing

rates.

Q2: The reaction turns black/tarry, and NMR shows loss of the Boc group or ring opening. Diagnosis: Grob-type Fragmentation or Acidic Decomposition.

-

Cause A: If using NaH, localized "hot spots" during addition can degrade the carbamate (Boc).[1]

-